molecular formula C17H29Cl2NO5S B12698889 Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate CAS No. 85005-94-3

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate

Cat. No.: B12698889
CAS No.: 85005-94-3
M. Wt: 430.4 g/mol
InChI Key: ASQPAZOHJBRJBC-UHFFFAOYSA-M
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Description

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C10H22Cl2NO2.C7H7O3S . It is known for its unique structure, which includes both chloro and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of chloro, hydroxy, and diethylammonium groups, which provide a versatile platform for various chemical reactions and applications .

Properties

CAS No.

85005-94-3

Molecular Formula

C17H29Cl2NO5S

Molecular Weight

430.4 g/mol

IUPAC Name

bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ASQPAZOHJBRJBC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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